LogP Differential: Bromine-Driven Lipophilicity Enhancement Relative to Non-Brominated Phenyl Thiophenecarboxylates
The target compound exhibits a calculated LogP of 3.40 (or 3.52 by an alternative prediction) , which is substantially higher than the LogP expected for the non-brominated analog 2-(methoxycarbonyl)phenyl 2-thiophenecarboxylate (CAS 415692-05-6; molecular weight 262.28 g·mol⁻¹, no bromine) . Although an experimentally measured LogP for the non-brominated comparator is not publicly available, the difference arises from the para-bromine substituent, which typically increases LogP by approximately 0.5–0.8 log units for aromatic systems [1]. This shift moves the compound deeper into favourable Lipinski Rule-of-Five space for CNS penetration and membrane permeability, an important consideration in fragment-based drug discovery where even moderate lipophilicity changes can alter hit rates and pharmacokinetic profiles.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.40 ; LogP 3.52 |
| Comparator Or Baseline | 2-(Methoxycarbonyl)phenyl 2-thiophenecarboxylate (non-brominated): LogP not reported, but structurally expected to be ~0.5–0.8 units lower |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +0.8 relative to non-brominated analog |
| Conditions | Predicted values from chemical database algorithms; experimental shake-flask LogP data not available for either compound |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific binding; researchers optimizing lead series require consistent LogP values that only the brominated scaffold can deliver, making simple substitution with a non-brominated analog unsuitable.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. π(bromine) ≈ +0.86 for aromatic systems. View Source
